Alosetron Hydrochloride

描述

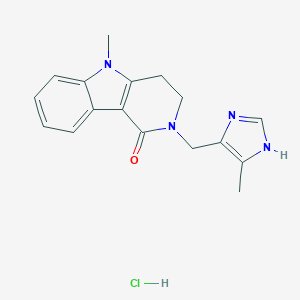

Structure

3D Structure of Parent

属性

IUPAC Name |

5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYQZOVOVDSGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044208 | |

| Record name | Alosetron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

White to beige solid with a solubility of 61 mg/ml in water, 42 mg/ml in 0.1M hydrochloric acid, 0.3 mg/ml in pH 6 phosphate buffer, and <0.1 mg/ml in pH 8 phosphate buffer /Hydrochloride/ | |

| Record name | ALOSETRON HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

122852-69-1 | |

| Record name | Alosetron hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122852-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alosetron hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122852691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alosetron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALOSETRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F5R1A46YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALOSETRON HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

288-291 °C | |

| Record name | ALOSETRON HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Alosetron Hydrochloride's Mechanism of Action on Enteric Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alosetron (B1665255) hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2][3] It is clinically effective in the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women.[4][5][6] This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which alosetron modulates the function of the enteric nervous system (ENS), the intrinsic neuronal network of the gastrointestinal tract. The guide will delve into the core signaling pathways, present quantitative data from key experimental findings, and detail the methodologies used to elucidate these mechanisms.

Core Mechanism of Action: 5-HT3 Receptor Antagonism

The primary mechanism of action of alosetron is its high-affinity, selective blockade of 5-HT3 receptors located on enteric neurons.[4] These receptors are ligand-gated ion channels, and their activation by serotonin (5-HT) leads to a rapid influx of cations (primarily Na+ and K+, with some permeability to Ca2+), resulting in neuronal depolarization and excitation.[7] By competitively inhibiting the binding of serotonin to these receptors, alosetron prevents this depolarization, thereby modulating various gastrointestinal functions.[2]

Signaling Pathway of Alosetron on Enteric Neurons

Caption: Alosetron competitively blocks 5-HT3 receptors on enteric neurons.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on alosetron.

Table 1: Alosetron Binding Affinity and Potency

| Parameter | Species/System | Value | Reference |

| pKi (Radioligand Binding) | Rat 5-HT3 Receptors | 9.8 | [3] |

| Human 5-HT3 Receptors | 9.4 | [3] | |

| pKB (Antagonism of 5-HT induced depolarization) | Rat Vagus Nerve | 9.8 | [3] |

| Half-maximal Inhibition (IC50) of 5-HT3-mediated depolarization | Guinea-pig myenteric and submucosal neurons | ~55 nmol/L | [2][8] |

Table 2: Effects of Alosetron on Enteric Neuron Function and Gastrointestinal Physiology

| Parameter | Experimental Model | Effect of Alosetron | Quantitative Change | Reference |

| Acetylcholine Release | Human jejunal muscle (electrically stimulated) | Decrease | Concentration-dependent reduction in fractional release of 14C-choline radiolabelled acetylcholine | [9] |

| Gastrointestinal Transit | Non-constipated IBS patients | No significant effect | - | [10] |

| Rectal Compliance | Non-constipated IBS patients | Trend towards increase | Median pressure at half max volume: 11 mmHg (Alosetron) vs. 15.6 mmHg (baseline) (P=0.06) | [10] |

| Global IBS Symptom Improvement | Women with severe IBS-D | Significant improvement | Statistically significant improvements in abdominal pain, stool consistency, frequency, and urgency | [5] |

Key Experimental Protocols

Electrophysiology: Whole-Cell Patch Clamp Recording

This technique is used to measure the ion currents flowing through the 5-HT3 receptor channel and the effect of alosetron on these currents.

Objective: To characterize the inhibitory effect of alosetron on 5-HT-induced inward currents in enteric neurons.

Methodology:

-

Preparation of Enteric Neurons:

-

Isolate segments of the small intestine (e.g., ileum) from a laboratory animal (e.g., guinea pig, mouse).

-

Dissect the longitudinal muscle layer with the myenteric plexus attached.

-

Enzymatically digest the tissue (e.g., with collagenase and protease) to isolate individual myenteric ganglia.

-

Plate the dissociated neurons on coated coverslips for patch-clamp recording.

-

-

Electrophysiological Recording:

-

Use a patch-clamp amplifier and micromanipulator to form a high-resistance seal (gigaohm seal) between a glass micropipette and the membrane of a single enteric neuron.

-

Establish the whole-cell configuration by rupturing the cell membrane under the pipette tip.

-

Voltage-clamp the neuron at a holding potential of -60 mV.

-

The intracellular pipette solution should contain (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 ATP, 0.25 GTP, adjusted to pH 7.3 with KOH.

-

The extracellular solution should contain (in mM): 140 NaCl, 2.5 KCl, 2.5 CaCl2, 1.2 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

-

-

Experimental Procedure:

-

Apply serotonin (e.g., 10 µM) to the neuron to evoke an inward current mediated by 5-HT3 receptors.

-

After washing out the serotonin, pre-incubate the neuron with varying concentrations of alosetron (e.g., 1 nM to 1 µM) for a defined period.

-

Co-apply serotonin and alosetron and record the resulting inward current.

-

Measure the peak amplitude of the inward current in the absence and presence of alosetron to determine the extent of inhibition.

-

Calculate the IC50 value for alosetron's inhibition of the 5-HT-induced current.

-

Caption: Workflow for patch clamp electrophysiology experiments.

Calcium Imaging

This method visualizes changes in intracellular calcium concentrations in enteric neurons in response to 5-HT3 receptor activation and its blockade by alosetron.

Objective: To measure the effect of alosetron on serotonin-induced calcium transients in enteric neurons.

Methodology:

-

Preparation and Dye Loading:

-

Imaging Setup:

-

Mount the preparation in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a cooled CCD camera.[11]

-

Continuously perfuse with oxygenated Krebs solution.

-

-

Experimental Procedure:

-

Record baseline fluorescence.

-

Stimulate the preparation with serotonin to induce calcium transients in the enteric neurons.

-

Wash out the serotonin and allow the fluorescence to return to baseline.

-

Perfuse the preparation with alosetron for a set duration.

-

Re-stimulate with serotonin in the presence of alosetron and record the calcium transients.

-

Analyze the change in fluorescence intensity (ΔF/F0) to quantify the amplitude and frequency of calcium transients before and after alosetron application.[14][15][16]

-

Neurotransmitter Release Assay: Radiolabeled Acetylcholine

This assay directly measures the amount of acetylcholine released from enteric nerve terminals and how this is affected by alosetron.

Objective: To determine if alosetron modulates the release of acetylcholine from enteric neurons.

Methodology:

-

Tissue Preparation and Labeling:

-

Prepare longitudinal muscle-myenteric plexus strips from the guinea pig ileum.

-

Incubate the strips with radiolabeled choline (B1196258) (e.g., [14C]-choline or [3H]-choline) to allow for its uptake and conversion into radiolabeled acetylcholine within cholinergic neurons.[9][17][18]

-

-

Superfusion and Stimulation:

-

Place the labeled tissue in a superfusion chamber and continuously perfuse with Krebs solution containing a cholinesterase inhibitor (to prevent acetylcholine breakdown).

-

Collect fractions of the superfusate at regular intervals to measure basal acetylcholine release.

-

Stimulate the nerves electrically (e.g., with electrical field stimulation) or chemically (e.g., with high potassium or a 5-HT3 agonist) to evoke acetylcholine release.

-

Collect fractions during and after stimulation.

-

-

Experimental Procedure:

-

Perform a control stimulation to measure evoked acetylcholine release.

-

Introduce alosetron into the superfusion medium and allow it to equilibrate with the tissue.

-

Repeat the stimulation in the presence of alosetron.

-

Measure the radioactivity in the collected fractions using liquid scintillation counting to quantify the amount of released acetylcholine.

-

Compare the amount of acetylcholine released before and after alosetron treatment.

-

Logical Relationship of Alosetron's Action

Caption: Logical flow from IBS-D pathophysiology to alosetron's therapeutic effect.

Conclusion

Alosetron hydrochloride exerts its therapeutic effects in IBS-D primarily through the selective antagonism of 5-HT3 receptors on enteric neurons. This action inhibits the rapid depolarization caused by serotonin, leading to a modulation of neuronal excitability and a reduction in the release of neurotransmitters such as acetylcholine. The downstream consequences of this neuronal modulation are a decrease in visceral pain perception, a slowing of colonic transit, and a reduction in intestinal fluid secretion. The experimental methodologies outlined in this guide provide a framework for the continued investigation of 5-HT3 receptor pharmacology in the enteric nervous system and the development of novel therapeutics for gastrointestinal disorders.

References

- 1. Alosetron and the rapid component of delayed rectifying potassium current in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacological properties of the novel selective 5-HT3 receptor antagonist, alosetron, and its effects on normal and perturbed small intestinal transit in the fasted rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Review article: the safety and efficacy of alosetron, a 5-HT3 receptor antagonist, in female irritable bowel syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alosetron controls bowel urgency and provides global symptom improvement in women with diarrhea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. Review article: effects of the 5-HT3 receptor antagonist alosetron on neuromuscular transmission in canine and human intestinal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In situ Ca2+ imaging of the enteric nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of gastrointestinal function and enteric nervous system changes over time in the A53T mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Imaging neuron-glia interactions in the enteric nervous system [frontiersin.org]

- 14. Spontaneous Calcium Transients in Developing Cortical Neurons Regulate Axon Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Measurement of calcium transients and slow calcium current in myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterization of acetylcholine release from enzyme-dissociated myenteric ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Oxidant-evoked release of acetylcholine from enteric neurons of the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-HT3 Receptor Antagonism by Alosetron Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alosetron (B1665255) hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1] It is clinically indicated for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women who have not responded to conventional therapies.[2][3] Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter in the gut, regulating motility, secretion, and visceral sensation.[4] The 5-HT3 receptor, a ligand-gated ion channel, plays a crucial role in these processes.[5][6] This guide provides a comprehensive overview of the mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy of Alosetron, along with detailed experimental protocols relevant to its study.

Mechanism of Action

Alosetron's therapeutic effect is mediated through its high affinity and selectivity for the 5-HT3 receptor.[7] These receptors are extensively distributed on enteric neurons in the human gastrointestinal tract.[8] Activation of 5-HT3 receptors by serotonin leads to neuronal depolarization, which in turn affects the regulation of visceral pain, colonic transit, and gastrointestinal secretions.[8]

By blocking these receptors, Alosetron inhibits the downstream signaling pathways that contribute to the symptoms of IBS-D.[4] This antagonism results in:

-

Reduced colonic transit: Alosetron slows intestinal movement, which is beneficial in diarrhea-predominant conditions.[4][9]

-

Decreased visceral pain perception: It dampens the transmission of pain signals from the gut, addressing the visceral hypersensitivity often seen in IBS patients.[4]

-

Modulation of intestinal secretions: Alosetron can increase basal jejunal water and sodium absorption.[9][10]

Quantitative Data

The following tables summarize key quantitative data regarding the pharmacokinetics, binding affinity, and clinical efficacy of Alosetron Hydrochloride.

Table 1: Pharmacokinetic Parameters of Alosetron

| Parameter | Value | Species | Reference |

|---|---|---|---|

| Bioavailability | ~50-60% | Human | [2][8][11] |

| Time to Peak Plasma Concentration (Tmax) | ~1.0-2.0 hours | Human | [2] |

| Elimination Half-life (t½) | ~1.5 hours | Human | [2][7][12] |

| Plasma Protein Binding | ~82% | Human | [8][11] |

| Volume of Distribution (Vd) | 65-95 L | Human | [8][11] |

| Plasma Clearance | ~600 mL/min | Human |[8] |

Table 2: Binding Affinity of Alosetron for 5-HT3 Receptors

| Parameter | Value | Receptor Source | Reference |

|---|---|---|---|

| pKi | 9.8 | Rat | [13] |

| pKi | 9.4 | Human | [13] |

| Half-maximal inhibition (in vitro) | ~55 nmol/L | Guinea-pig neurons |[1][14][15] |

Table 3: Summary of Clinical Efficacy of Alosetron in Women with Severe IBS-D (1 mg twice daily)

| Endpoint | Alosetron | Placebo | p-value | Reference |

|---|---|---|---|---|

| Adequate Relief of IBS Pain & Discomfort (Weeks 5-12) | 53% | 40% | 0.04 | [16] |

| Patients with Adequate Relief for all 3 Months | 41% | 29% | 0.012 | [17] |

| Constipation as Adverse Event | 29% | 6% | <0.0001 | [18] |

| Withdrawal due to Constipation | 11% | N/A | N/A |[18] |

Experimental Protocols

4.1 Radioligand Binding Assay for 5-HT3 Receptor

This protocol describes a typical competitive binding assay to determine the affinity of a test compound (e.g., Alosetron) for the 5-HT3 receptor.

Materials:

-

Membrane Preparation: Membranes from cells expressing human 5-HT3 receptors.

-

Radioligand: [3H]-GR65630 or a similar 5-HT3 selective radioligand.[19]

-

Reference Compound: A known 5-HT3 antagonist (e.g., Zacopride).[19]

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[20]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[19]

-

Scintillation Cocktail.

-

96-well Filter Plates: Glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine.[20]

-

Vacuum Manifold/Harvester.

-

Microplate Scintillation Counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, radioligand, and either the test compound, reference compound, or buffer (for total binding).

-

Incubation: Add the membrane preparation to initiate the binding reaction. Incubate for 60 minutes at room temperature.[20]

-

Harvesting: Terminate the assay by rapid filtration through the pre-soaked GF/C filter plates using a vacuum harvester.[21]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[20]

-

Drying: Allow the filters to dry completely.[21]

-

Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[21]

-

Data Analysis:

-

Determine specific binding by subtracting non-specific binding (in the presence of a high concentration of reference compound) from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

-

Visualization of Pathways and Processes

5.1 Signaling Pathway of the 5-HT3 Receptor and Alosetron's Antagonism

The 5-HT3 receptor is a ligand-gated ion channel.[5] Its activation by serotonin leads to a rapid influx of cations (Na+, K+, Ca2+), causing neuronal depolarization.[5][6] This can trigger downstream signaling cascades, including Ca2+/Calmodulin-dependent protein kinase II (CaMKII) and ERK1/2 pathways.[23]

Caption: 5-HT3 receptor signaling and Alosetron's antagonism.

5.2 Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a radioligand binding assay to determine the affinity of a compound for the 5-HT3 receptor.

Caption: Workflow for a 5-HT3 receptor radioligand binding assay.

5.3 Logical Relationship of Alosetron's Effects

This diagram outlines the logical progression from Alosetron's molecular action to its clinical outcomes in the treatment of IBS-D.

Caption: Logical flow of Alosetron's therapeutic effects.

Conclusion

This compound is a highly selective 5-HT3 receptor antagonist that provides a targeted therapeutic approach for women with severe IBS-D.[2][7] Its mechanism of action, centered on the modulation of the enteric nervous system, leads to significant improvements in key symptoms of the disorder, including abdominal pain, stool consistency, and urgency.[24][25] The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working to further understand and utilize this important therapeutic agent. Careful patient selection and monitoring are crucial due to the potential for serious gastrointestinal adverse events.[4][11]

References

- 1. Alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Articles [globalrx.com]

- 3. Alosetron use in clinical practice: significant improvement in irritable bowel syndrome symptoms evaluated using the US Food and Drug Administration composite endpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 6. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 7. Pharmacology and clinical experience with alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. drugs.com [drugs.com]

- 11. Alosetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. The pharmacological properties of the novel selective 5-HT3 receptor antagonist, alosetron, and its effects on normal and perturbed small intestinal transit in the fasted rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.cn [medchemexpress.cn]

- 15. go.drugbank.com [go.drugbank.com]

- 16. A dose-ranging, phase II study of the efficacy and safety of alosetron in men with diarrhea-predominant IBS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. pdspdb.unc.edu [pdspdb.unc.edu]

- 20. lecerveau.mcgill.ca [lecerveau.mcgill.ca]

- 21. merckmillipore.com [merckmillipore.com]

- 22. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. ispub.com [ispub.com]

- 25. Review article: the safety and efficacy of alosetron, a 5-HT3 receptor antagonist, in female irritable bowel syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacodynamics of Alosetron Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of alosetron (B1665255) hydrochloride, a potent and selective serotonin (B10506) 5-HT3 receptor antagonist. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, receptor binding affinity, and effects on gastrointestinal function of this compound in preclinical models.

Introduction

Alosetron hydrochloride is a cornerstone in the pharmacological management of diarrhea-predominant irritable bowel syndrome (IBS-D). Its therapeutic efficacy is intrinsically linked to its specific interaction with the 5-HT3 receptor, a key player in the regulation of visceral sensation and gastrointestinal motility.[1] Understanding the preclinical pharmacodynamic profile of alosetron is crucial for the continued development of novel therapeutics targeting the serotonergic system and for elucidating the complex pathophysiology of functional bowel disorders. This guide delves into the core preclinical data that underpins our understanding of alosetron's activity.

Mechanism of Action: 5-HT3 Receptor Antagonism

Alosetron's primary mechanism of action is the potent and selective antagonism of the 5-HT3 receptor.[2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-hydroxytryptamine, 5-HT) leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization.[3][4] In the gastrointestinal tract, these receptors are densely expressed on enteric neurons and extrinsic afferent nerve fibers.[1]

By blocking the 5-HT3 receptor, alosetron inhibits the downstream signaling cascade initiated by serotonin. This leads to a modulation of visceral pain perception and a decrease in colonic motility, which are key therapeutic effects in the management of IBS-D.[5]

Figure 1: 5-HT3 Receptor Signaling and Alosetron Antagonism.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Receptor Binding Affinity of Alosetron

| Parameter | Species/Tissue | Value | Reference |

| pKi | Rat Brain Membranes | 9.8 | [6] |

| pKi | Human Cloned 5-HT3A Receptors | 9.4 | [6] |

| pKB | Rat Vagus Nerve | 9.8 | [6] |

Table 2: In Vitro Functional Activity of Alosetron

| Assay | Tissue/Preparation | Parameter | Value | Reference |

| 5-HT-induced Depolarization | Guinea-pig Myenteric and Submucosal Neurons | Half-maximal inhibition (IC50) | ~55 nmol/L | [7][8] |

Table 3: In Vivo Effects of Alosetron on Gastrointestinal Motility

| Model | Species | Parameter | Effect | Reference |

| Normal Small Intestinal Propulsion | Rat | Transit Time | No significant effect | [6] |

| Egg Albumin-induced Intestinal Propulsion | Rat | Transit Time | Fully reversed the increase | [6] |

| Colonic Transit | Healthy Volunteers | Transit Time | Delayed | [9][10] |

| Colonic Transit | IBS Patients | Transit Time | Delayed | [9][10] |

Table 4: In Vivo Effects of Alosetron on Visceral Sensitivity

| Model | Species | Parameter | Effect | Reference |

| Rectal Distension | Dog | Nociceptive Response | Attenuated | [7] |

| Colonic Distension | IBS Patients | Colonic Compliance | Increased | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of alosetron.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

Objective: To determine the binding affinity (Ki) of alosetron for the 5-HT3 receptor.

Materials:

-

Radioligand: [3H]-GR65630 (a selective 5-HT3 receptor antagonist).

-

Membrane Preparation: Homogenates of rat brain tissue or cells expressing human 5-HT3 receptors.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT3 receptor antagonist (e.g., ondansetron).

-

Test Compound: this compound in various concentrations.

-

Filtration Apparatus: Brandel cell harvester or equivalent.

-

Scintillation Counter: Liquid scintillation counter.

Procedure:

-

Prepare membrane homogenates from the chosen tissue source. Protein concentration should be determined using a standard assay (e.g., Bradford assay).

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

Membrane preparation (typically 50-100 µg of protein).

-

A fixed concentration of [3H]-GR65630 (typically at or below its Kd value).

-

Varying concentrations of this compound (for competition binding) or assay buffer (for total binding).

-

A saturating concentration of a non-labeled antagonist (for non-specific binding).

-

-

Incubate the plates at room temperature (approximately 25°C) for 60 minutes to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of alosetron from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

In Vitro Organ Bath Assay for Gastrointestinal Motility

Objective: To assess the effect of alosetron on intestinal smooth muscle contractility.

Materials:

-

Tissue Preparation: Segments of guinea pig ileum or rat colon.

-

Organ Bath: A jacketed organ bath with a capacity of 10-20 mL, maintained at 37°C.[13]

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

-

Isotonic Transducer and Data Acquisition System: To record muscle contractions.

-

Agonist: Serotonin (5-HT) or a selective 5-HT3 receptor agonist.

-

Test Compound: this compound.

Procedure:

-

Euthanize the animal and dissect a segment of the desired intestinal tissue (e.g., distal ileum).

-

Mount the tissue segment in the organ bath containing PSS, with one end fixed and the other attached to an isotonic transducer.

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with regular washing with fresh PSS.

-

Record baseline spontaneous contractions.

-

To assess the antagonistic effect of alosetron, first establish a cumulative concentration-response curve for the agonist (e.g., 5-HT).

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a known concentration of alosetron for a predetermined period (e.g., 30 minutes).

-

Re-establish the concentration-response curve for the agonist in the presence of alosetron.

-

Calculate the pA2 value for alosetron, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

In Vivo Colorectal Distention (CRD) Model for Visceral Sensitivity

Objective: To evaluate the effect of alosetron on visceral pain perception in a rodent model.

Materials:

-

Animal Model: Male Wistar or Sprague-Dawley rats.

-

Colorectal Distention Apparatus: A pressure-controlled barostat system connected to a flexible balloon catheter.[14]

-

Electromyography (EMG) Recording System: Electrodes implanted in the abdominal musculature to record the visceromotor response (VMR).[15]

-

Test Compound: this compound.

Procedure:

-

Surgically implant EMG electrodes into the external oblique abdominal muscles of the rats and allow for a recovery period of at least one week.

-

On the day of the experiment, lightly anesthetize the rat and insert the balloon catheter into the descending colon and rectum.

-

Allow the rat to acclimate in a small restraining cage.

-

Record baseline EMG activity.

-

Perform phasic colorectal distensions at varying pressures (e.g., 20, 40, 60, 80 mmHg) for a fixed duration (e.g., 10 seconds) with a rest period between distensions.

-

Quantify the VMR by integrating the EMG signal during the distention period and subtracting the baseline EMG activity.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral).

-

After a predetermined time, repeat the colorectal distention protocol and record the VMR.

-

Compare the VMR before and after drug administration to determine the effect of alosetron on visceral sensitivity. A reduction in the VMR indicates an analgesic effect.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the preclinical pharmacodynamic evaluation of a compound like alosetron.

Figure 2: Typical Preclinical Pharmacodynamics Workflow.

Conclusion

The preclinical pharmacodynamic data for this compound robustly support its mechanism of action as a potent and selective 5-HT3 receptor antagonist. The high binding affinity, coupled with its demonstrated ability to modulate gastrointestinal motility and visceral sensitivity in relevant animal models, provides a strong rationale for its clinical efficacy in IBS-D. The detailed experimental protocols and workflow presented in this guide offer a framework for the continued investigation of serotonergic pathways in gastrointestinal function and the development of next-generation therapeutics.

References

- 1. Alosetron and irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology and clinical experience with alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 4. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. Alosetron, a 5-HT3 receptor antagonist, delays colonic transit in patients with irritable bowel syndrome and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of alosetron on gastrointestinal transit time and rectal sensation in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of alosetron on responses to colonic distension in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijper.org [ijper.org]

- 14. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]

Alosetron Hydrochloride and its Attenuation of Visceral Hypersensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visceral hypersensitivity, a key pathophysiological component of Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain in response to stimuli within the gastrointestinal tract. Alosetron (B1665255) hydrochloride, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, has demonstrated efficacy in mitigating visceral hypersensitivity, particularly in female patients with diarrhea-predominant IBS (IBS-D). This technical guide provides an in-depth analysis of the mechanisms by which alosetron exerts its effects on visceral nociception. It includes a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing visceral sensitivity, and a visualization of the implicated signaling pathways.

Introduction

Irritable Bowel Syndrome is a functional gastrointestinal disorder defined by chronic abdominal pain and altered bowel habits. A significant contributor to the symptomatology of IBS is visceral hypersensitivity, an amplified pain response to normal or mildly noxious stimuli within the gut. Serotonin (B10506) (5-HT), a key neurotransmitter in the gut, plays a crucial role in regulating motility, secretion, and visceral sensation. Enterochromaffin cells in the gut mucosa release 5-HT, which then acts on various receptors, including the 5-HT3 receptor located on extrinsic and intrinsic primary afferent neurons. Activation of these receptors is implicated in the transmission of nociceptive signals from the gut to the central nervous system.

Alosetron hydrochloride is a carbazole (B46965) derivative that acts as a potent and selective antagonist of the 5-HT3 receptor. By blocking this receptor, alosetron modulates the activity of afferent neurons, thereby reducing the perception of visceral pain. This guide will delve into the experimental evidence supporting this mechanism of action.

Quantitative Data on the Efficacy of Alosetron

The following tables summarize the quantitative findings from key preclinical and clinical studies investigating the effect of alosetron on visceral hypersensitivity.

Table 1: Preclinical Studies in Animal Models

| Animal Model | Experimental Method | Alosetron Dose | Key Findings | Reference |

| Rat | Colorectal Distension (CRD) - Depressor Response | 1-100 µg/kg (i.v.) | Dose-dependent inhibition of the depressor response to CRD with an ID50 of 3.0 µg/kg. | [1] |

| Rat | Colorectal Distension (CRD) - c-fos Expression | 100 µg/kg (i.v.) | Significant reduction in the number of Fos-like immunoreactive neurons in the lumbosacral spinal cord following CRD. | [1] |

| Rat | Acid-induced Somatic and Visceral Hyperalgesia | 100 µg/kg/day (i.v.) or 25 nmol (i.t.) | Reversed mechanical somatic hypersensitivity and prevented the development of visceral hyperalgesia. | [1] |

Table 2: Clinical Studies in Humans

| Study Population | Experimental Method | Alosetron Dose | Key Findings | Reference |

| IBS Patients | Rectal Barostat - Isobaric Phasic Distensions | 0.25 mg b.d. & 4 mg b.d. | Significantly increased bag volumes at the first sensation and pain thresholds. Increased colonic compliance. | [2] |

| Healthy Male Subjects | Gastric Barostat | 1 mg b.d. | No significant effect on the visceral perception of gastric distension compared to placebo. | [3] |

| Meta-analysis of 6 RCTs in IBS Patients (predominantly female with IBS-D) | Global Symptom Relief and Pain Reduction | 1 mg b.i.d. | Pooled odds ratio for adequate relief of pain or global symptoms was 1.81 (95% CI 1.57-2.10). | [4][5][6][7] |

| Meta-analysis of 8 RCTs in IBS Patients (men and women) | Global Symptom Improvement and Pain Relief | Varied (majority 1mg/day or more) | Significant global improvement in IBS symptoms (RR = 1.60) and adequate relief of IBS pain and discomfort (RR = 1.31) compared to placebo. | [8] |

Detailed Experimental Protocols

Preclinical Model: Colorectal Distension (CRD) in Rats

This protocol is a composite based on established methodologies for assessing visceral sensitivity in rodents.

Objective: To measure the visceromotor response (VMR) to colorectal distension as an index of visceral nociception and to evaluate the effect of alosetron on this response.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250g)

-

Flexible latex balloon catheter (e.g., 7 cm in length)

-

Sphygmomanometer or pressure transducer

-

Air pump or syringe for balloon inflation

-

Restraining device (e.g., Broome-style restrainer)

-

Electromyography (EMG) recording equipment (optional, for quantitative VMR)

-

This compound solution

-

Vehicle control (e.g., saline)

Procedure:

-

Animal Habituation: For several days prior to the experiment, habituate the rats to the restraining device to minimize stress-induced responses.

-

Animal Preparation: On the day of the experiment, fast the rats for 12-24 hours with free access to water. Anesthetize the rat lightly with an appropriate anesthetic (e.g., ether or isoflurane).

-

Balloon Insertion: Gently insert the lubricated balloon catheter intra-anally into the descending colon and rectum, with the end of the balloon approximately 1 cm from the anus. Secure the catheter to the tail with tape.

-

Recovery: Allow the rat to recover fully from anesthesia for at least 30 minutes in the restraining device before commencing the distension protocol.

-

Distension Protocol:

-

Connect the catheter to the pressure-regulating device.

-

For a graded stimulus-response assessment, perform phasic distensions of increasing pressure (e.g., 20, 40, 60, 80 mmHg or 2.67, 5.33, 8.00, 10.67 kPa) for a set duration (e.g., 20-30 seconds) with a sufficient rest interval between distensions (e.g., 3-5 minutes).

-

-

Visceromotor Response (VMR) Assessment:

-

Behavioral Scoring (Abdominal Withdrawal Reflex - AWR): A trained observer, blinded to the treatment, scores the behavioral response during distension using a graded scale[9][10][11]:

-

0: No behavioral response.

-

1: Brief head movement followed by immobility.

-

2: Contraction of abdominal muscles.

-

3: Lifting of the abdomen.

-

4: Body arching and lifting of pelvic structures.

-

-

Electromyography (EMG) Recording (Quantitative): For a more objective measure, EMG electrodes can be surgically implanted into the abdominal musculature prior to the study. The EMG activity during distension is recorded, rectified, and integrated to quantify the VMR.

-

-

Drug Administration: Administer alosetron or vehicle (e.g., intravenously or intraperitoneally) and repeat the CRD procedure at specified time points post-administration to assess the drug's effect on the VMR.

Clinical Model: Rectal Barostat Study in Humans

This protocol is based on established methods for assessing visceral perception in humans.

Objective: To measure sensory thresholds and colonic compliance in response to rectal distension and to evaluate the effect of alosetron.

Materials:

-

Electronic barostat device

-

Polyethylene bag attached to a multilumen catheter

-

Visual analog scale (VAS) or a graded questionnaire for sensory ratings

Procedure:

-

Patient Preparation: Patients should fast overnight. A cleansing enema may be administered the evening before the study.

-

Catheter Placement: The barostat bag is inserted into the rectum of the subject in a comfortable position (e.g., left lateral decubitus).

-

Minimal Distending Pressure (MDP) Determination: The bag is unfolded by slowly inflating it with a fixed volume of air (e.g., 50 ml) and then completely deflated. The MDP, the pressure at which the bag volume begins to increase, is then determined. The study is conducted at a pressure slightly above the MDP.

-

Isobaric Phasic Distension Protocol:

-

The barostat is programmed to deliver phasic distensions at stepwise increasing pressures (e.g., in 4 mmHg increments).

-

Each pressure step is maintained for a set duration (e.g., 5 minutes), followed by a deflation period.

-

-

Sensory Threshold Assessment: During each distension, the subject is asked to report their sensations using a predefined scale, which may include:

-

First perceptible sensation

-

Sensation of gas

-

Urge to defecate

-

Discomfort

-

Pain

-

-

Data Recording: The pressure and volume within the bag are continuously recorded by the barostat. The sensory thresholds are recorded as the pressure and volume at which each sensation is first reported.

-

Colonic Compliance Calculation: Colonic compliance is calculated from the pressure-volume relationship during the stepwise distensions (ΔV/ΔP).

-

Drug Administration: In a placebo-controlled, crossover, or parallel-group design, subjects are treated with alosetron or placebo for a specified period (e.g., 7 days) before the barostat study is performed.

Signaling Pathways

5-HT3 Receptor-Mediated Nociceptive Signaling in Primary Afferent Neurons

The binding of serotonin to the 5-HT3 receptor on visceral primary afferent neurons initiates a cascade of events leading to the transmission of a pain signal. The following diagram illustrates this pathway.

Caption: 5-HT3 receptor activation and alosetron's mechanism of action.

Neuron-Glial Signaling Cascade in the Spinal Cord

Recent evidence suggests that the activation of 5-HT3 receptors in the spinal cord can trigger a complex signaling cascade involving glial cells, which contributes to the maintenance of visceral hypersensitivity.

Caption: Neuron-glial signaling cascade in visceral hypersensitivity.

Conclusion

This compound effectively attenuates visceral hypersensitivity by acting as a selective antagonist at 5-HT3 receptors on primary afferent neurons. This action inhibits the initiation and propagation of nociceptive signals from the gut. Preclinical and clinical studies provide robust quantitative evidence for its efficacy in increasing pain thresholds and improving overall symptoms in patients with IBS, particularly women with IBS-D. The experimental models and protocols detailed in this guide serve as valuable tools for the continued investigation of visceral pain and the development of novel therapeutic agents. A deeper understanding of the complex signaling pathways, including the role of neuron-glial interactions, will be crucial for advancing the treatment of visceral hypersensitivity.

References

- 1. Effects of the 5-HT3 receptor antagonist, alosetron, in a rat model of somatic and visceral hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of alosetron on responses to colonic distension in patients with irritable bowel syndrome [pubmed.ncbi.nlm.nih.gov]

- 3. Alosetron does not affect the visceral perception of gastric distension in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of alosetron in irritable bowel syndrome: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of alosetron in irritable bowel syndrome: a meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. Efficacy and tolerability of alosetron for the treatment of irritable bowel syndrome in women and men: a meta-analysis of eight randomized, placebo-controlled, 12-week trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wjgnet.com [wjgnet.com]

- 11. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Alosetron Hydrochloride Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Alosetron Hydrochloride's binding affinity, with a primary focus on its interaction with the 5-HT3 receptor. Alosetron is a potent and highly selective 5-HT3 receptor antagonist.[1] This document outlines the quantitative binding data, detailed experimental protocols for determining binding affinity, and the associated signaling pathways.

Quantitative Binding Affinity of Alosetron

Alosetron demonstrates high affinity for the human and rat 5-HT3 receptor. The binding affinity is typically determined through radioligand binding assays, which measure the displacement of a radiolabeled ligand by Alosetron. The key quantitative metrics are the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the dissociation constant (Kd).[2][3]

| Receptor | Species | Assay Type | Radioligand | Parameter | Value | Reference |

| 5-HT3 | Human | Radioligand Binding | Specific radioligand not specified | pKi | 9.4 | [4] |

| 5-HT3 | Rat | Radioligand Binding | Specific radioligand not specified | pKi | 9.8 | [4] |

| 5-HT3 | Guinea-pig | Functional Assay (Depolarization) | Not Applicable | Half-maximal inhibition | ~55 nmol/L | [1] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a stronger binding affinity.

Studies have shown that Alosetron has little to no significant affinity for a wide range of other receptors and ion channels, highlighting its high selectivity for the 5-HT3 receptor.[4]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding affinity of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This is a standard method to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.[5]

Objective: To determine the Ki of Alosetron for the 5-HT3 receptor.

Materials:

-

Receptor Source: Cell membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).[6]

-

Radioligand: [3H]-Granisetron (a known 5-HT3 receptor antagonist).[6]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 receptor antagonist (e.g., Tropisetron).[6]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[5]

-

Wash Buffer: Cold 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates, glass fiber filters, cell harvester, and a liquid scintillation counter.[6]

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the 5-HT3 receptor in cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet with fresh buffer and re-centrifuge.

-

Resuspend the final pellet in assay buffer. Determine the protein concentration.[5]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, [3H]-Granisetron, and the membrane suspension to designated wells.

-

Non-specific Binding: Add the non-specific binding control, [3H]-Granisetron, and the membrane suspension to designated wells.

-

Competitive Binding: Add serial dilutions of Alosetron, [3H]-Granisetron, and the membrane suspension to the remaining wells.[6]

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[5]

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Alosetron concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve, which is the concentration of Alosetron that displaces 50% of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Unlike other serotonin (B10506) receptors that are G-protein coupled, the 5-HT3 receptor mediates a rapid, direct response to serotonin binding.[7][8][9]

Caption: Simplified 5-HT3 receptor signaling pathway.

References

- 1. Alosetron [pubmed.ncbi.nlm.nih.gov]

- 2. promegaconnections.com [promegaconnections.com]

- 3. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 4. The pharmacological properties of the novel selective 5-HT3 receptor antagonist, alosetron, and its effects on normal and perturbed small intestinal transit in the fasted rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 8. 5HT3 RECEPTOR [flipper.diff.org]

- 9. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Unseen: An Exploratory Technical Guide on the Off-Target Effects of Alosetron Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alosetron hydrochloride, a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor, has been a valuable therapeutic agent for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women.[1][2] Its primary mechanism of action involves the blockade of 5-HT3 receptors in the gastrointestinal tract, leading to reduced visceral pain, decreased colonic transit, and modulation of intestinal secretions.[3][4] While its on-target efficacy is well-documented, a thorough understanding of a drug's potential off-target interactions is paramount for a complete safety and pharmacological profile. This technical guide provides an in-depth exploration of the known and potential off-target effects of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated pathways and workflows.

Quantitative Assessment of Off-Target Interactions

While Alosetron is recognized for its high selectivity for the 5-HT3 receptor, investigations into its broader pharmacological profile have revealed interactions with certain metabolic enzymes at concentrations significantly higher than therapeutic levels.[5][6] The following tables summarize the available quantitative data on these interactions.

Table 1: On-Target Binding Affinity of this compound

| Target | Species | Assay Type | Value | Reference |

| 5-HT3 Receptor | Human | Radioligand Binding | pKi = 9.4 | [5] |

| 5-HT3 Receptor | Rat | Radioligand Binding | pKi = 9.8 | [5] |

| (pKi is the negative logarithm of the inhibitory constant, Ki. A higher pKi value indicates a higher binding affinity.) |

Table 2: Off-Target Enzyme Inhibition by this compound

| Enzyme | System | Inhibition | Concentration | Reference |

| Cytochrome P450 1A2 (CYP1A2) | In vitro | 60% | 27-fold higher than peak plasma concentrations | [5] |

| Cytochrome P450 2E1 (CYP2E1) | In vitro | 50% | 27-fold higher than peak plasma concentrations | [5] |

| Cytochrome P450 1A2 (CYP1A2) | In vivo | 30% | Not specified | [5] |

| N-acetyltransferase | In vivo | 30% | Not specified | [5] |

It is noteworthy that in one study, Alosetron was reported to have "little or no significant affinity for any of the many other receptors and ion channels studied," though the specifics of this screening panel are not publicly detailed.[5] Another study found that Alosetron did not inhibit the rapid component of the delayed rectifying potassium current (IKr) in cardiac cells, suggesting a low risk for QT interval prolongation.[7]

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to assessing the off-target effects of this compound.

Radioligand Binding Assay for Off-Target Receptor Screening

This protocol outlines a general method for determining the binding affinity of a test compound, such as Alosetron, to a panel of off-target receptors.

Objective: To determine the inhibitory constant (Ki) of Alosetron for a range of G-protein coupled receptors (GPCRs), ion channels, and other potential protein targets.

Methodology:

-

Membrane Preparation:

-

Cell lines recombinantly expressing the target receptor are cultured and harvested.

-

Cells are lysed, and the cell membranes are isolated through centrifugation.

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[8]

-

-

Competitive Binding Assay:

-

A fixed concentration of a high-affinity radioligand for the target receptor is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (Alosetron) are added to compete with the radioligand for binding to the receptor.

-

The reaction is incubated at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium.[9]

-

-

Separation of Bound and Free Radioligand:

-

The incubation mixture is rapidly filtered through a glass fiber filtermat using a cell harvester. This traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[10]

-

-

Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

Cytochrome P450 (CYP) Inhibition Assay

This protocol describes a method to assess the inhibitory potential of Alosetron on major CYP450 isoforms using human liver microsomes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Alosetron for specific CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP3A4).

Methodology:

-

Reaction Mixture Preparation:

-

Human liver microsomes are pre-incubated with a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).

-

A specific probe substrate for the CYP isoform of interest is added to the mixture.

-

Varying concentrations of Alosetron are added to the reaction mixtures. A vehicle control (without Alosetron) is also prepared.[12]

-

-

Enzymatic Reaction:

-

The reaction is initiated by adding the probe substrate and incubated at 37°C for a specific time.

-

The reaction is terminated by adding a quenching solution, typically ice-cold acetonitrile.[9]

-

-

Metabolite Quantification:

-

The samples are centrifuged to precipitate proteins.

-

The supernatant, containing the metabolite of the probe substrate, is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The rate of metabolite formation in the presence of Alosetron is compared to the vehicle control.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of Alosetron concentration and fitting the data to a sigmoidal dose-response curve.[13]

-

N-Acetyltransferase (NAT) Activity Assay

This protocol provides a framework for evaluating the inhibitory effect of Alosetron on NAT enzyme activity.

Objective: To measure the change in NAT activity in the presence of Alosetron.

Methodology:

-

Enzyme Source Preparation:

-

A cell lysate or a purified NAT enzyme preparation is used. For cell-based assays, cells expressing the NAT enzyme are cultured and lysed.[14]

-

The protein concentration of the enzyme source is determined.

-

-

Enzymatic Reaction:

-

The enzyme preparation is incubated with a specific substrate for NAT (e.g., p-aminobenzoic acid) and the cofactor acetyl-coenzyme A (acetyl-CoA).

-

The reaction is carried out in the presence and absence of Alosetron at various concentrations.

-

The reaction is incubated at 37°C for a defined period.[15]

-

-

Quantification of Acetylated Product:

-

The reaction is stopped, often by protein precipitation.

-

The amount of the acetylated substrate is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[16]

-

-

Data Analysis:

-

The NAT activity is expressed as the rate of formation of the acetylated product.

-

The percentage of inhibition of NAT activity by Alosetron is calculated by comparing the activity in the presence of the drug to the control (no drug).

-

Signaling Pathways and Logical Relationships

Alosetron Metabolism and Potential for Drug-Drug Interactions

Alosetron is primarily metabolized by the cytochrome P450 enzyme system in the liver.[1] The major enzymes involved are CYP1A2, CYP3A4, and CYP2C9.[17] Inhibition of these enzymes by co-administered drugs can lead to increased plasma concentrations of Alosetron, potentially increasing the risk of adverse effects. Conversely, Alosetron itself has been shown to inhibit CYP1A2 at high concentrations, which could affect the metabolism of other drugs that are substrates for this enzyme.

Conclusion

This technical guide provides a comprehensive overview of the current understanding of the off-target effects of this compound. While Alosetron demonstrates high selectivity for its primary target, the 5-HT3 receptor, it exhibits inhibitory effects on CYP1A2 and N-acetyltransferase at supra-therapeutic concentrations. The provided experimental protocols offer a framework for further investigation into these and other potential off-target interactions. A more complete and publicly available screening of Alosetron against a broad panel of receptors, ion channels, and kinases would be beneficial for a more exhaustive understanding of its pharmacological profile. Continuous research in this area is crucial for optimizing therapeutic strategies and ensuring patient safety.

References

- 1. Alosetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Alosetron use in clinical practice: significant improvement in irritable bowel syndrome symptoms evaluated using the US Food and Drug Administration composite endpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Alosetron | C17H18N4O | CID 2099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The pharmacological properties of the novel selective 5-HT3 receptor antagonist, alosetron, and its effects on normal and perturbed small intestinal transit in the fasted rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alosetron and the rapid component of delayed rectifying potassium current in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. benchchem.com [benchchem.com]

- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. IC50 - Wikipedia [en.wikipedia.org]

- 12. enamine.net [enamine.net]

- 13. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 14. scialert.net [scialert.net]

- 15. benchchem.com [benchchem.com]

- 16. Frontiers | Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant [frontiersin.org]

- 17. benchchem.com [benchchem.com]

Alosetron Hydrochloride: A Deep Dive into its Antagonistic Role in Serotonin 5-HT3 Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alosetron (B1665255) hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2] This technical guide provides a comprehensive overview of Alosetron's mechanism of action, its critical role in modulating serotonin signaling pathways within the gastrointestinal (GI) tract, and its clinical application in the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women.[1][3] We will explore the intricate involvement of the 5-HT3 receptor in GI motility, visceral sensation, and secretion, and detail how Alosetron's blockade of this receptor leads to therapeutic benefits. This document synthesizes key pharmacokinetic, pharmacodynamic, clinical efficacy, and safety data into structured tables for comparative analysis. Furthermore, it provides detailed experimental protocols for foundational research in this area and visualizes complex pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction: The Serotonin Signaling System in the Gastrointestinal Tract

The gastrointestinal tract is the primary site of serotonin (5-HT) synthesis and storage in the body, with enterochromaffin (EC) cells in the gut mucosa producing up to 95% of the body's total serotonin.[4] This signaling molecule is a crucial regulator of numerous gut functions, including motility, secretion, and the perception of visceral pain.[5][6] Serotonin released from EC cells in response to chemical and mechanical stimuli activates a variety of 5-HT receptor subtypes located on enteric neurons.[4][5]

Among these, the 5-HT3 receptor, a ligand-gated ion channel, is extensively distributed on enteric neurons.[7] Activation of 5-HT3 receptors by serotonin leads to rapid neuronal depolarization, which in turn modulates the regulation of visceral pain, colonic transit, and GI secretions.[7] In certain pathologies, such as IBS-D, abnormal serotonin signaling is believed to contribute to symptoms like visceral hypersensitivity (a lowered pain threshold), increased gut motility, and excessive fluid secretion.[1][8]

Alosetron Hydrochloride: Mechanism of Action

Alosetron is a potent and highly selective 5-HT3 receptor antagonist.[2] Its therapeutic effect is derived from its ability to block the binding of serotonin to 5-HT3 receptors on enteric neurons. This antagonism modulates the enteric nervous system, leading to several key downstream effects that address the primary symptoms of severe IBS-D:[1]

-

Reduction of Visceral Pain: By blocking 5-HT3 receptors on afferent nerve fibers, Alosetron dampens the transmission of pain signals from the gut to the central nervous system, thereby reducing abdominal pain and discomfort associated with visceral hypersensitivity.[1][9]

-

Slowing of Colonic Transit: The blockade of 5-HT3 receptors slows gastrointestinal transit time.[1] This is particularly beneficial in diarrhea-predominant IBS, helping to normalize bowel movement frequency and improve stool consistency.[1][10]

-

Decrease in Intestinal Secretion: Alosetron has been shown to increase basal jejunal water and sodium absorption, which contributes to more formed stools and reduced urgency.[1][11]

Quantitative Data

Pharmacokinetics and Pharmacodynamics

Alosetron is rapidly absorbed after oral administration and undergoes extensive hepatic metabolism.[3][12]

| Parameter | Value | Reference |

| Bioavailability | ~50% to 60% | [3][11] |

| Time to Peak Plasma Conc. | ~1 hour | [12] |

| Plasma Protein Binding | ~82% | [12] |

| Elimination Half-life | ~1.5 hours | [3][12] |

| Metabolism | Hepatic (via CYP2C9, 3A4, 1A2) | [12][13] |

| Excretion | ~74% in urine, ~11% in feces | [12] |

| Pharmacodynamic Effect | Increased colonic transit time | [11][14] |

Table 1: Pharmacokinetic and Pharmacodynamic Properties of Alosetron.

Clinical Efficacy

Clinical trials have consistently demonstrated Alosetron's efficacy in providing relief for women with severe IBS-D.[3][15]

| Endpoint | Alosetron | Placebo | P-value | Reference |

| Adequate Relief of IBS Pain & Discomfort (48-wk avg) | 52% | 44% | p=0.01 | [16] |

| Satisfactory Control of Urgency (48-wk avg) | 64% | 52% | p<0.001 | [16] |

| GIS Responders (12 weeks) | 68% | 46% | p<0.001 | [17] |

| FDA Composite Endpoint Responders (>=50% of study period) | 45% | N/A (Open-label) | N/A | [18] |

Table 2: Summary of Efficacy Data from Key Clinical Trials. GIS = Global Improvement Scale.

Safety and Tolerability

The use of Alosetron is associated with specific gastrointestinal adverse events, which led to its restricted use.[1][11]

| Adverse Event | Alosetron (1 mg twice daily) | Placebo | Reference |

| Constipation | 14% - 29% | 2% - 9% | [11][16][17] |

| Abdominal Pain/Discomfort | 7% | 4% | [16] |

| Nausea | 6% | 5% | [16] |

| Ischemic Colitis (cumulative incidence, 6 months) | 0.3% | 0.00% | [13] |

Table 3: Incidence of Common and Serious Adverse Events.

Experimental Protocols

5-HT3 Receptor Binding Assay

This protocol describes a standard radioligand binding assay to determine the affinity of a compound for the 5-HT3 receptor.

Objective: To quantify the binding of Alosetron to 5-HT3 receptors in a competitive inhibition assay.

Materials:

-

Cell membranes from a cell line expressing human 5-HT3 receptors.

-

Radioligand: [3H]-BRL 43694 (a high-affinity 5-HT3 antagonist, e.g., granisetron) or similar.

-

Unlabeled ligand: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[19]

-

96-well filter plates (e.g., Millipore MultiScreen).

-

Scintillation fluid and a liquid scintillation counter.

Methodology:

-

Preparation: Thaw the cell membrane preparation on ice. Dilute the membranes in the assay buffer to a final protein concentration of 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

Serial dilutions of unlabeled Alosetron (for the competition curve) or buffer (for total binding) or a saturating concentration of a known 5-HT3 antagonist like ICS 205,930 (for non-specific binding).

-

Radioligand ([3H]-BRL 43694) at a constant concentration (e.g., 0.5 nM).

-

Diluted cell membrane preparation to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[19]

-

Termination & Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter plates. Add scintillation fluid to each well and count the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the unlabeled Alosetron concentration. Use non-linear regression to determine the IC50 (the concentration of Alosetron that inhibits 50% of specific radioligand binding), which can be used to calculate the binding affinity (Ki).

In Vivo Model of Visceral Hypersensitivity

This protocol describes the colorectal distension (CRD) model in rats, a common method to assess visceral pain and the efficacy of analgesic compounds.[20][21]

Objective: To evaluate the effect of Alosetron on the visceromotor response (VMR) to noxious colorectal distension in a rat model.

Materials:

-

Male Wistar rats (250-300g).

-

Colorectal distension balloon (e.g., 5-6 cm latex balloon attached to a flexible catheter).

-

Distension control device (barostat).

-

Electromyography (EMG) electrodes and recording equipment.

-

This compound for administration (e.g., intravenous or intrathecal).

Methodology:

-